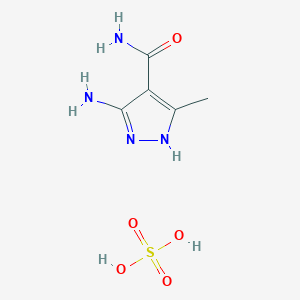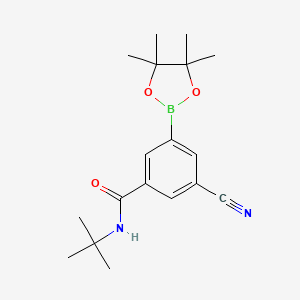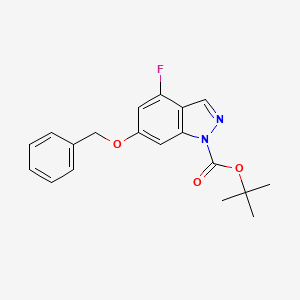
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate
Übersicht
Beschreibung
5-Amino-4-pyrazolecarboxamide is used in the synthesis of 4H-3,1-Benzothiazinone analogs as antiproliferative agents against human cancer cell lines . It is also an intermediate used in the synthesis of 3- (4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide .
Synthesis Analysis
A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . The structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves stirring the mixture at room temperature for 1 hour, then heating under reflux for 4-6 hours .Molecular Structure Analysis
The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carboxamide is C5H8N4O . The average mass is 140.143 Da and the monoisotopic mass is 140.069809 Da .Chemical Reactions Analysis
5-Amino-1-methyl-1H-pyrazole-4-carboxamide reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 355.1±22.0 °C at 760 mmHg, and a flash point of 168.6±22.3 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The compound is utilized in the synthesis of various pharmaceutical agents. Its derivative structures are being explored for their potential as antiproliferative agents against human cancer cell lines . This research is crucial for developing new cancer therapies.
Agrochemical Development
In agrochemical research, the compound serves as a precursor for creating fungicides. Studies have shown that certain derivatives exhibit significant fungicidal potency against plant pathogens like A. solani , which is vital for protecting crops and ensuring food security.
Organic Synthesis
As an intermediate in organic synthesis, this compound is involved in the preparation of complex molecules. Its versatility allows for the creation of a wide range of synthetic targets, which can be tailored for specific chemical properties or biological activities .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
The compound acts as a pan-FGFR covalent inhibitor , targeting both wild-type and gatekeeper mutants of FGFRs . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It irreversibly binds to FGFR1 , which means it forms a covalent bond with the receptor, leading to a permanent change in the receptor’s function.
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, the compound can potentially disrupt the biochemical pathways that lead to the proliferation of cancer cells . .
Result of Action
The compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates that the compound’s action results in a decrease in the growth of these cancer cells.
Eigenschaften
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carboxamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.H2O4S/c1-2-3(5(7)10)4(6)9-8-2;1-5(2,3)4/h1H3,(H2,7,10)(H3,6,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRPAATQMUCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-methyl-1H-pyrazole-4-carboxamide sulphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)
![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)

![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)



![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)

